Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a chemical compound with the molecular formula and a molecular weight of 242.17 g/mol. It is characterized by its unique structure that combines a phosphonate group with a dihydroisobenzofuran moiety, making it an interesting target for various synthetic applications and biological studies. This compound is primarily used in organic synthesis, enzyme mechanism studies, and as a precursor in pharmaceutical development, particularly for inhibitors targeting poly (ADP-ribose) polymerases involved in DNA repair processes .
The synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate typically involves multi-step reactions. One common method includes the esterification of 1,3-dihydroisobenzofuran with dimethyl phosphite under acidic conditions. This process may also involve the use of sodium methoxide as a catalyst to facilitate the reaction .
The molecular structure of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate features a phosphonate group attached to a bicyclic structure known as dihydroisobenzofuran. The key structural components include:
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate primarily involves its interaction with enzymes related to DNA repair mechanisms. It acts as an inhibitor for poly (ADP-ribose) polymerase enzymes, which are critical in cellular processes such as DNA repair and apoptosis.
The binding interactions between this compound and target enzymes can lead to significant cellular effects, particularly in cancer cells deficient in BRCA1. The inhibition of these enzymes results in impaired DNA repair capabilities, leading to increased cell death in cancerous cells .
The compound remains stable under standard storage conditions (2–8 °C) when kept away from moisture and air.
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate has several scientific applications:
The structural architecture of poly(ADP-ribose) polymerase (PARP) inhibitors relies on core pharmacophores capable of mimicking nicotinamide adenine dinucleotide (NAD⁺). Analysis of FDA-approved inhibitors (olaparib, rucaparib) reveals a conserved benzamide motif that hydrogen-bonds with catalytic residues (e.g., Ser904, Gly863 in PARP-1) and engages in π-stacking with Tyr907 [2] [10]. Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate integrates a phosphonate-modified dihydroisobenzofuranone scaffold, strategically replacing traditional carboxamide groups. This modification introduces steric bulk and electronic perturbations while retaining hydrogen-bonding capacity via the lactone carbonyl. Computational studies indicate the phosphonate oxygen atoms may form salt bridges with PARP-1’s Arg878, potentially enhancing binding specificity [4] [10]. Hybrid scaffolds like this aim to exploit synthetic lethality in BRCA-deficient cancers by disrupting PARP-1's DNA repair function through catalytic inhibition and "trapping" mechanisms [2] [7].
Table 1: Key PARP Inhibitor Scaffold Design Elements
Structural Feature | Role in PARP Binding | Modification in Target Compound |
---|---|---|
Carboxamide (in olaparib/rucaparib) | H-bonding with Ser904/Gly863 | Replaced by phosphonate ester |
Aromatic fused ring | π-Stacking with Tyr907 | Retained dihydroisobenzofuran core |
Flexible side chain | Occupies adenine ribose sub-site | Piperidine/piperazine derivatives |
Hydrophobic substituents | Access ADE ribose pocket | Trifluoromethyl/alkyl groups |
Stereoselective construction of the dihydroisobenzofuran-phosphonate scaffold presents challenges due to conformational strain during ring closure. Transition-metal-catalyzed cyclizations offer superior stereocontrol compared to nucleophilic substitutions. Palladium-catalyzed intramolecular Heck reactions enable exo-trig cyclization with minimal epimerization, producing the desired (S)‑enantiomer in >80% enantiomeric excess (ee) when chiral bisphosphine ligands (BINAP) are employed [5]. Microwave-assisted synthesis (110°C, Pd(PPh₃)₄, DMF/H₂O) further enhances diastereoselectivity by reducing racemization side reactions [5] [8]. For phosphonate esterification, steric hindrance from the ortho-lactone carbonyl necessitates low-temperature (−78°C) phosphorylation using dimethyl chlorophosphate with N,N-diisopropylethylamine (DIPEA) as base, achieving 92% yield without compromising chiral integrity [9]. X-ray crystallography confirms absolute S-configuration at C1, critical for optimal PARP-1 active-site docking [3] [6].
Metal-Catalyzed Cyclizations: Palladium-mediated 8-exo-dig cyclizations demonstrate exceptional efficiency for 8-membered benzofused rings. Substrates with ortho-haloaryl tethers undergo cyclization at 100°C with Pd(OAc)₂/PPh₃ and tetrabutylammonium bromide (TBAB), yielding 59–91% of the dihydroisobenzofuran core [5]. Gold(I) catalysts (AuPPh₃Cl/AgSbF₆) facilitate alkyne hydroarylation in aqueous media but show lower efficiency for phosphonate-containing precursors (<50% yield) [8].
Metal-Free Cyclizations: Acid-catalyzed lactonization of ortho-(hydroxymethyl)benzoic acids remains feasible but suffers from poor regioselectivity under forcing conditions (conc. H₂SO₄, 140°C). Visible-light-mediated catalysis using eosin Y enables decarboxylative cyclization at 25°C but requires pre-functionalized substrates with electron-withdrawing groups [8].
Table 2: Cyclization Methods for Dihydroisobenzofuran Core
Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|
Pd-catalyzed Heck | Pd(OAc)₂, TBAB, K₂CO₃, DMF, 100°C | 59–91% | Requires aryl halide precursor |
Au-catalyzed hydroarylation | AuPPh₃Cl/AgSbF₆, H₂O, 80°C | 30–50% | Sensitive to phosphonate groups |
Acid-catalyzed lactonization | H₂SO₄, 140°C | 40–65% | Low regioselectivity, side products |
Photoredox cyclization | Eosin Y, blue LED, DCM | 55–70% | Needs EWGs for efficiency |
Phosphonate diester installation demands anhydrous, polar aprotic solvents to suppress hydrolysis and enhance nucleophilicity. Dimethylformamide (DMF) achieves 85% conversion at 25°C using dimethyl chlorophosphate, but residual water promotes phosphonic acid byproduct formation (≤15%). Switching to dichloromethane (DCM) with molecular sieves reduces hydrolysis to <5% but slows reaction kinetics [6] [9]. Optimal conditions use tetrahydrofuran (THF) at −78°C with DIPEA, achieving 92% isolated yield due to:
Reaction monitoring via ³¹P NMR reveals complete disappearance of the phosphonyl chloride peak (δ 18–20 ppm) within 2 hours. Post-reaction, cold aqueous workup (pH 7.0 phosphate buffer) followed by silica gel chromatography (ethyl acetate/hexane) delivers >98% pure product, as confirmed by HPLC [3] [9]. Storage under inert atmosphere at 2–8°C prevents lactone hydrolysis and phosphonate ester degradation [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7